![molecular formula C18H17N3O3S2 B10872110 2-{[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10872110.png)
2-{[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzoxazole and benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and benzothiophene intermediates, which are then coupled through a series of reactions involving acylation and amination. Common reagents used in these reactions include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenating agents or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of benzothiophene and benzoxazole exhibit significant anticancer properties. The compound has been studied for its efficacy against various cancer cell lines:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer progression or induce apoptosis in cancer cells. For instance, studies have shown that similar benzothiazole derivatives have demonstrated cytotoxic effects on human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines .
- Combination Therapies : There is ongoing research into the effectiveness of this compound when used in combination with established chemotherapeutic agents like doxorubicin, enhancing overall cytotoxicity against resistant cancer cell lines .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Benzothiazole derivatives have been reported to exhibit antibacterial and antifungal activities:
- In Vitro Studies : Preliminary studies indicate that similar compounds can inhibit the growth of various pathogenic bacteria and fungi, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
Recent investigations highlight the anti-inflammatory potential of benzothiazole derivatives:
- Inflammation Models : Compounds structurally related to the target have shown promise in reducing inflammation in animal models, indicating their potential as therapeutic agents for inflammatory diseases .
Antimalarial Activity
There is emerging evidence suggesting that benzothiazole derivatives may possess antimalarial properties:
- Research Findings : Some studies have explored the synthesis of compounds that target Plasmodium species, leading to significant reductions in parasite load in vitro .
Synthetic Strategies
The synthesis of 2-{[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves several steps:
- Starting Materials : The synthesis often begins with readily available precursors such as 2-aminobenzenethiol and various acylating agents.
- Reaction Conditions : Optimized conditions including temperature and solvent choice are crucial for achieving high yields and purity.
- Characterization : Post-synthesis characterization is performed using techniques like NMR spectroscopy and mass spectrometry to confirm the structure and assess purity.
Case Studies and Research Findings
A review of recent literature reveals diverse applications of benzothiazole derivatives:
Mechanism of Action
The mechanism of action of 2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE
- ETHYL 2-{[(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- 1-BENZO[1,3]DIOXOL-5-YL-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE
Uniqueness
What sets 2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE apart from similar compounds is its unique combination of benzoxazole and benzothiophene moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 2-{[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and analgesic properties, supported by research findings and data tables.
- Molecular Formula : C20H20N2O4S2
- Molar Mass : 416.5138 g/mol
- CAS Number : 309719-32-2
Antimicrobial Activity
Research indicates that compounds with a benzoxazole structure often exhibit antimicrobial properties. The compound has been tested against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacillus subtilis | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
The results suggest that the compound shows selective activity against Gram-positive bacteria and some fungi, with MIC values indicating moderate potency against these pathogens .
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been widely studied. The compound has demonstrated cytotoxic effects on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 20 |
HepG2 (Liver Cancer) | 25 |
These findings indicate that the compound selectively targets cancer cells while exhibiting lower toxicity towards normal cells, suggesting its potential as an anticancer agent .
Analgesic Activity
Analgesic properties have also been reported for related compounds in the benzothiophene class. In studies using the "hot plate" method on mice, derivatives similar to the compound exhibited significant analgesic effects compared to standard analgesics like metamizole .
The biological activity of the compound is believed to stem from its ability to interact with specific molecular targets. The benzoxazole moiety is known to inhibit various enzymes and proteins essential for microbial growth and cancer cell proliferation. This inhibition disrupts crucial biological pathways, leading to the observed antimicrobial and anticancer effects .
Case Studies and Research Findings
Several studies have explored the biological activity of benzoxazole derivatives:
- Antimicrobial Screening : A study involving 41 derivatives showed selective activity against Gram-positive bacteria and certain fungi. The structure–activity relationship was established to guide further modifications for enhanced efficacy .
- Cytotoxicity Studies : Research demonstrated that certain benzoxazole derivatives exhibited significant cytotoxicity against various cancer cell lines while sparing normal cells, highlighting their therapeutic potential .
- Analgesic Effects : Compounds derived from similar structures were tested for analgesic activity in animal models, showing promising results that warrant further investigation .
Properties
Molecular Formula |
C18H17N3O3S2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H17N3O3S2/c19-16(23)15-10-5-1-4-8-13(10)26-17(15)21-14(22)9-25-18-20-11-6-2-3-7-12(11)24-18/h2-3,6-7H,1,4-5,8-9H2,(H2,19,23)(H,21,22) |
InChI Key |
TXAMPCGWSVHJHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC4=CC=CC=C4O3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.